molecular formula C17H20N2O3S B2614495 (Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate CAS No. 941977-12-4

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate

Cat. No.: B2614495
CAS No.: 941977-12-4
M. Wt: 332.42
InChI Key: OOIXHVBRAUEWKP-ZCXUNETKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-methyl 2-(2-((cyclohexanecarbonyl)imino)benzo[d]thiazol-3(2H)-yl)acetate is a useful research compound. Its molecular formula is C17H20N2O3S and its molecular weight is 332.42. The purity is usually 95%.
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Scientific Research Applications

Antimicrobial Activities

The compound, along with related benzothiazole-imino-benzoic acid Schiff Bases, has been investigated for its antimicrobial properties. These compounds, when complexed with various metals like Co(II), Ni(II), Cu(II), Zn(II), and Cd(II), exhibit significant antimicrobial activity against bacterial strains causing infections in the mouth, lungs, breast, gastrointestinal tract, and nosocomial infections. The synthesis and characterization of these complexes involve techniques such as elemental analyses, FT-IR, NMR, UV/vis, and mass spectroscopy, ensuring their purity and effectiveness against human epidemic-causing bacterial strains (Mishra et al., 2019).

Synthesis of Heterocyclic Systems

The compound serves as a reagent in the synthesis of various heterocyclic systems, including fused pyrimidinones, pyridazinones, triazolopyrimidinones, and others. These systems are synthesized through reactions with dimethylacetylene dicarboxylate and other reagents, leading to the production of compounds with potential therapeutic applications, particularly as aldose reductase inhibitors which are significant in treating diabetic complications (Toplak et al., 1999).

Metal Complex Development

The research into benzothiazole-based compounds extends to the development of nonpolymeric, acetate-bridged metal complexes, which are of interest due to their novel structural properties. For example, cyclopalladated compounds derived from benzothiazole-imino-benzoic acid ligands exhibit unique molecular structures, potentially useful in various chemical and pharmaceutical applications (O. and Steel, 1998).

Applications in Medicinal Chemistry

Derivatives of benzothiazole-imino-benzoic acid compounds, such as iminothiazolidin-4-one acetate derivatives, have been synthesized and evaluated as inhibitors of aldehyde reductase (ALR1) and aldose reductase (ALR2). These compounds show promise as novel drugs for treating diabetic complications due to their inhibitory potency, highlighting the potential medicinal applications of these compounds (Ali et al., 2012).

Properties

IUPAC Name

methyl 2-[2-(cyclohexanecarbonylimino)-1,3-benzothiazol-3-yl]acetate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H20N2O3S/c1-22-15(20)11-19-13-9-5-6-10-14(13)23-17(19)18-16(21)12-7-3-2-4-8-12/h5-6,9-10,12H,2-4,7-8,11H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OOIXHVBRAUEWKP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)CN1C2=CC=CC=C2SC1=NC(=O)C3CCCCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H20N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

332.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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